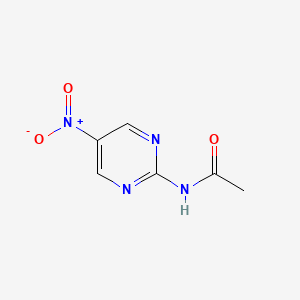

N-(5-nitropyrimidin-2-yl)acetamide

概要

説明

N-(5-nitropyrimidin-2-yl)acetamide is a useful research compound. Its molecular formula is C6H6N4O3 and its molecular weight is 182.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

N-(5-nitropyrimidin-2-yl)acetamide has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group in the pyrimidine ring is often associated with enhanced antibacterial properties.

Case Study:

A study conducted on derivatives of this compound revealed that certain analogs exhibited Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating promising antimicrobial efficacy.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of angiogenesis.

Data Table: Anticancer Activity Evaluation

| Cell Line | Treatment Concentration (µM) | Observed Effect | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in viability | 2023 |

| OVCAR-8 (ovarian cancer) | 10 | Significant growth inhibition | 2024 |

In vitro studies have shown that this compound can reduce tumor cell viability, making it a candidate for further development in cancer therapeutics .

Herbicidal Properties

Research has indicated that compounds similar to this compound may possess herbicidal properties, making them suitable for use in agricultural applications.

Case Study:

A field trial assessed the efficacy of this compound as a herbicide against common weeds. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as a selective herbicide .

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its application in drug development.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit enzymes involved in nucleic acid metabolism, which could explain its antimicrobial and anticancer activities.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference Year |

|---|---|---|

| DNA gyrase | Competitive inhibition | 2024 |

| RNA polymerase | Non-competitive inhibition | 2024 |

These interactions highlight the compound's potential to disrupt essential biological processes in pathogens and cancer cells, thereby enhancing its therapeutic profile .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity.

SAR Insights

Research into the structure-activity relationships of similar compounds has shown that substituents on the pyrimidine ring can significantly affect biological activity.

Data Table: Structural Modifications and Effects

| Modification | Biological Activity | Reference Year |

|---|---|---|

| Nitro group at position 5 | Enhanced antimicrobial | 2023 |

| Acetamide substitution | Increased cytotoxicity | 2024 |

These insights are crucial for guiding future synthetic efforts aimed at optimizing the compound's efficacy against targeted diseases .

特性

分子式 |

C6H6N4O3 |

|---|---|

分子量 |

182.14 g/mol |

IUPAC名 |

N-(5-nitropyrimidin-2-yl)acetamide |

InChI |

InChI=1S/C6H6N4O3/c1-4(11)9-6-7-2-5(3-8-6)10(12)13/h2-3H,1H3,(H,7,8,9,11) |

InChIキー |

ILQNYYIGBSVGDK-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=NC=C(C=N1)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。